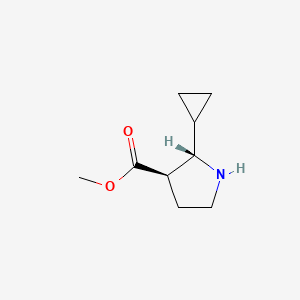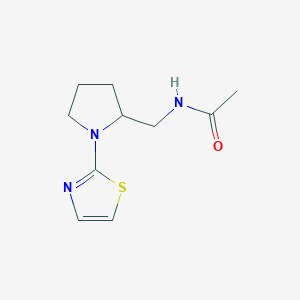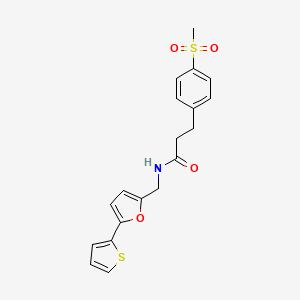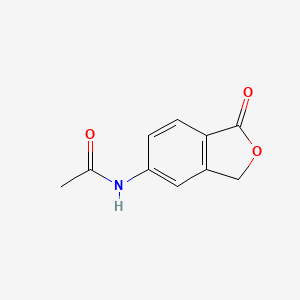![molecular formula C22H17ClFN3O2S2 B2544138 N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260995-43-4](/img/structure/B2544138.png)
N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a complex organic molecule that is likely to have significant biological activity given its structural features, which include a thienopyrimidinone core, a halogenated aromatic ring, and a sulfanylacetamide moiety. While the exact compound is not described in the provided papers, similar compounds have been studied for their potential as antiviral agents, pesticides, and antibacterial compounds .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic compounds such as uracil or pyrimidine derivatives. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a reaction with a chloroacetamide derivative can lead to a complex acetamide like the ones studied . Although the exact synthesis route for the compound is not provided, it is likely to involve similar steps of functionalization and coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and computational modeling. For example, the crystal structure of a dichlorobis acetamide copper(II) complex was elucidated, showing a tetragonally-distorted octahedral geometry around the metal center . The molecular geometry of similar compounds often shows non-planar arrangements between aromatic rings and heterocyclic moieties, which can influence their biological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. For instance, NBO analysis of a related compound revealed the formation of strong stable hydrogen-bonded intermolecular interactions, which are crucial for the biological activity of the molecule . The presence of halogen atoms can also lead to specific reactivity patterns, such as substitution reactions that can be exploited in further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their vibrational spectroscopic signatures, which can be obtained through Raman and Fourier transform infrared spectroscopy . The presence of different substituents and functional groups affects properties such as solubility, melting point, and stability. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also critical for understanding the potential of these compounds as drugs . Powder diffraction data can provide insights into the crystalline nature of these compounds, which is important for their formulation as potential pesticides .
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
One application involves the development of radioligands for Positron Emission Tomography (PET) imaging. For example, research led by F. Dollé and colleagues focused on the radiosynthesis of [18F]PBR111, a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, noted for its selectivity towards the translocator protein (18 kDa). This work demonstrated the potential of such compounds for in vivo imaging of neuroinflammatory processes, which is crucial for diagnosing and monitoring neurological disorders (Dollé, F. et al., 2008).
Molecular Structure and Drug Design
Research into the molecular structure and natural bond orbital (NBO) analysis of certain derivatives, such as those conducted by S. Mary and colleagues, provides deep insights into the hydrogen-bonded interactions and spectroscopic properties. This research supports drug design by elucidating the interactions and stability of these molecules, essential for developing effective antiviral agents (Mary, S. et al., 2020).
Antimicrobial and Antitumor Activity
Novel derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies like those by R. Nunna and colleagues on heterocyclic compounds having a sulfamido moiety demonstrated the potential of these derivatives in inhibiting bacterial and fungal growth. Such research contributes to the discovery of new therapeutic agents against resistant microbial strains and cancer cells (Nunna, R. et al., 2014).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides valuable information for understanding the molecular interactions and stability of potential drug candidates. The work by S. Subasri and colleagues on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives offers insights into their conformational preferences and intermolecular interactions, which are crucial for drug formulation and design (Subasri, S. et al., 2017).
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-17-4-3-14(23)10-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSPABSSHLYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)




![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)